molecular formula C4H7ClN4O2 B13505180 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride

Cat. No.: B13505180
M. Wt: 178.58 g/mol
InChI Key: FPJXMCGAFYNVJC-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position of the pyrazole ring, with a hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction between hydrazine hydrate and ethyl acetoacetate can yield 3-methyl-1H-pyrazole.

    Amination: The amine group at the 5-position can be introduced via a substitution reaction using ammonia or an amine source.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.

    Cyclized Products: Cyclization reactions yield fused heterocyclic compounds.

Scientific Research Applications

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive pyrazoles.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazol-5-amine: Lacks the nitro group, resulting in different reactivity and biological properties.

    4-nitro-1H-pyrazol-5-amine: Lacks the methyl group, affecting its chemical behavior and applications.

    3,5-dimethyl-4-nitro-1H-pyrazole: Contains an additional methyl group, altering its steric and electronic properties.

Uniqueness

3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities. The presence of both nitro and amine groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C4H7ClN4O2

Molecular Weight

178.58 g/mol

IUPAC Name

5-methyl-4-nitro-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C4H6N4O2.ClH/c1-2-3(8(9)10)4(5)7-6-2;/h1H3,(H3,5,6,7);1H

InChI Key

FPJXMCGAFYNVJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)[N+](=O)[O-].Cl

Origin of Product

United States

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